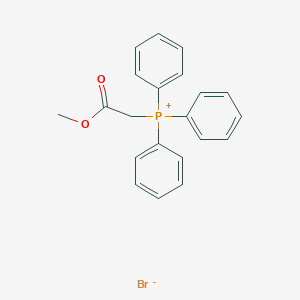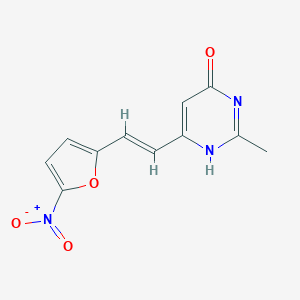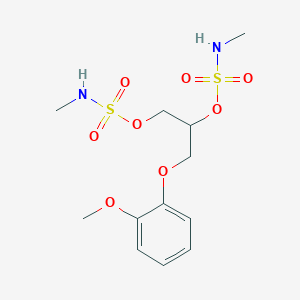
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, also known as MSMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSMA is a derivative of sulfamic acid, and its chemical structure is characterized by the presence of a methoxyphenyl group, a methylamino group, and a sulfonate ester group.
Mecanismo De Acción
The mechanism of action of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of sulfonate esters. Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester may also act as a prodrug, releasing active metabolites that have specific biological activities.
Efectos Bioquímicos Y Fisiológicos
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester can inhibit the growth of cancer cells, and may have potential as an anticancer agent. Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester in lab experiments is its high reactivity and selectivity towards sulfonate esters. This makes it a valuable reagent for the synthesis of a wide range of organic compounds. However, Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester is also a highly reactive and potentially hazardous chemical, and must be handled with care to avoid exposure to skin and eyes.
Direcciones Futuras
There are many potential directions for future research on Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester. One area of interest is the development of new synthetic methods for Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, with improved yields and purity. Another area of research is the identification of new biological activities for Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, which may have potential applications in drug discovery and development. Finally, there is a need for further studies on the toxicity and environmental impact of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, to ensure that its use in scientific research is safe and sustainable.
Métodos De Síntesis
The synthesis of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester involves the reaction of 3-(2-methoxyphenoxy)-1,2-epoxypropane with methylamine and sulfamic acid. The resulting product is then treated with sulfur trioxide to yield Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester. The synthesis of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester is a multi-step process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is the use of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester as a reagent for the synthesis of sulfonate esters. Sulfonate esters are important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Propiedades
Número CAS |
128660-36-6 |
|---|---|
Nombre del producto |
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester |
Fórmula molecular |
C12H20N2O8S2 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate |
InChI |
InChI=1S/C12H20N2O8S2/c1-13-23(15,16)21-9-10(22-24(17,18)14-2)8-20-12-7-5-4-6-11(12)19-3/h4-7,10,13-14H,8-9H2,1-3H3 |
Clave InChI |
NXLZJIXQFXZCTK-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)OCC(COC1=CC=CC=C1OC)OS(=O)(=O)NC |
SMILES canónico |
CNS(=O)(=O)OCC(COC1=CC=CC=C1OC)OS(=O)(=O)NC |
Sinónimos |
methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester methylsulfamic acid, 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, (R)-isomer methylsulfamic acid, 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, (S)-isomer MSMSOP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



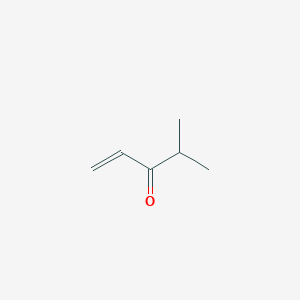
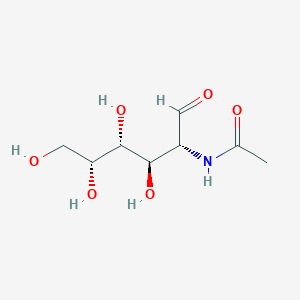
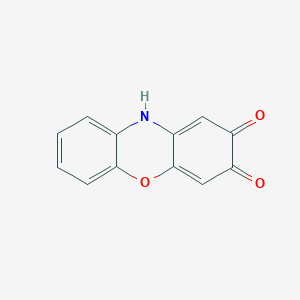

![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)

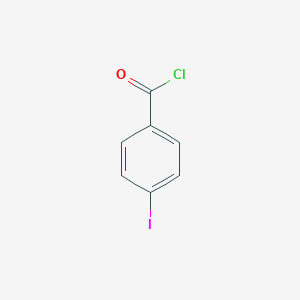

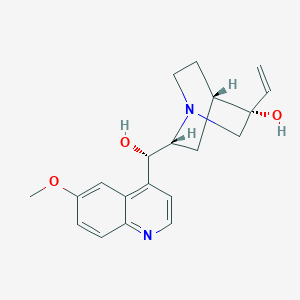
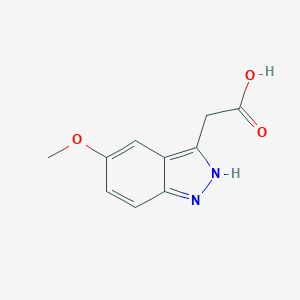
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
